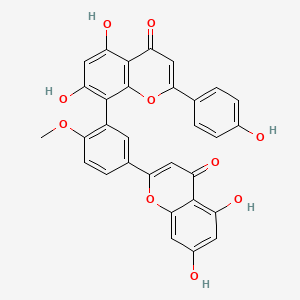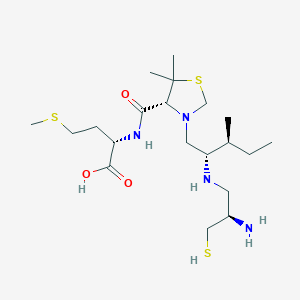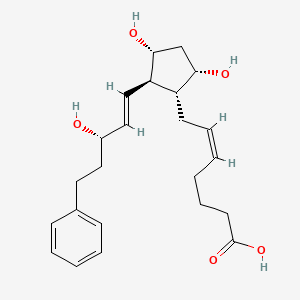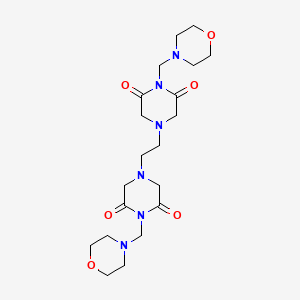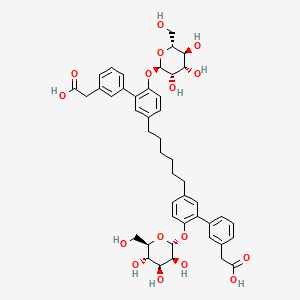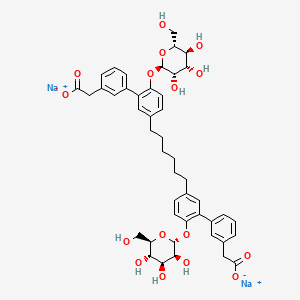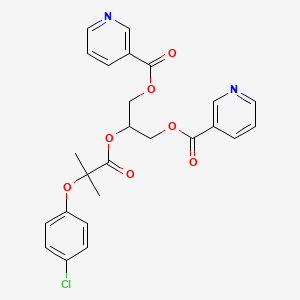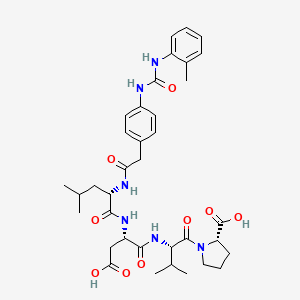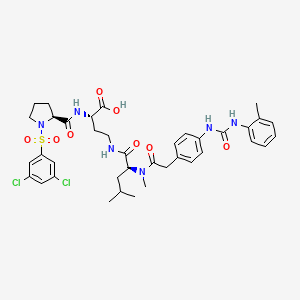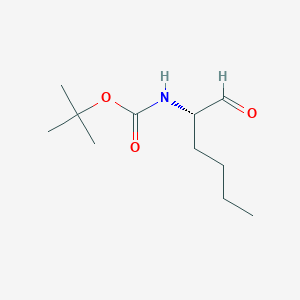
(1-Formyl-pentyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Highly potent, cell-permeable inhibitor of cathepsin K (IC50 = 51 nM). Cell permeable and orally active.
BML-244 is a potent cathespin K inhibitor.
Scientific Research Applications
Synthetic Applications
(1-Formyl-pentyl)-carbamic acid tert-butyl ester is primarily used in synthetic applications. It's employed in the preparation of various organic compounds. For instance, it's involved in synthetic and crystallographic studies, where compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester are prepared and analyzed using techniques like X-ray diffraction. This compound has been found to crystallize in a non-planar conformation, exhibiting strong intermolecular hydrogen bonding and weak C–H···π interactions (Kant, Singh, & Agarwal, 2015).
Deprotection in Organic Synthesis
The tert-butyl ester group, including in compounds similar to (1-Formyl-pentyl)-carbamic acid tert-butyl ester, is used in the deprotection step in organic synthesis. For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates and esters, under mild and environmentally benign conditions. This process preserves the stereochemical integrity of the substrates, which is crucial in complex organic syntheses (Li et al., 2006).
Asymmetric Synthesis
Tert-butyl esters, like the one , are also employed in the asymmetric synthesis of complex organic molecules. For example, in the development of multigram asymmetric synthesis of certain chiral tetraazamacrocycles, tert-butyl esters are used as key intermediates. These compounds are significant in the manufacture of magnetic resonance imaging (MRI) candidates, demonstrating their relevance in medical imaging technology (Levy et al., 2009).
Photolysis Studies
Research has been conducted on the photolysis of N-aryl-carbamic acid alkyl esters, which are structurally related to (1-Formyl-pentyl)-carbamic acid tert-butyl ester. These studies provide insights into the behavior of these compounds under light exposure, producing primary products like amino-benzoic acid esters and aromatic amines. This research is significant in understanding the stability and reactivity of these compounds under different conditions (Schultze, 1973).
properties
IUPAC Name |
tert-butyl N-(1-oxohexan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXPJNZKYOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formyl-pentyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

